molecular formula C29H31N3O8 B565310 N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester CAS No. 1331899-68-3

N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester

Cat. No.: B565310
CAS No.: 1331899-68-3
M. Wt: 549.58
InChI Key: CKNHRHSELWMUNF-SANMLTNESA-N
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Description

“N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester” is a biochemical compound with the CAS Number 1331899-68-3 . It has a molecular formula of C29H31N3O8 and a molecular weight of 549.57 .


Physical and Chemical Properties Analysis

“N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester” has a molecular weight of 549.57 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis in Antibiotic Production

N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-nitrobenzyl ester plays a role in the synthesis of antibiotics. Kametani et al. (1981) demonstrated its use in the stereoselective synthesis of the carbapenem antibiotic PS-5, highlighting its significance in the development of crucial medical treatments (Kametani et al., 1981).

Peptide Nucleic Acid Monomer Synthesis

Wojciechowski and Hudson (2008) described the synthesis of peptide nucleic acid monomers using this compound. This compound is essential for developing peptide nucleic acids, which have wide-ranging implications in genetic research and biotechnology (Wojciechowski & Hudson, 2008).

Protease Assays

Green and Shaw (1979) synthesized Thiobenzyl benzyloxycarbonyl-L-lysinate, related to this compound, for use in trypsin-like protease assays. This highlights its role in enzymology and protein research (Green & Shaw, 1979).

Biodegradable Polymer Synthesis

Bechaouch et al. (1996) utilized this compound in the synthesis of biodegradable polymers. This application is crucial for developing new materials with potential environmental benefits (Bechaouch, Coutin, & Sekiguchi, 1996).

Glycopeptide Synthesis

Garg and Jeanloz (1974) utilized this compound in the synthesis of protected glycopeptides. This application is significant for protein engineering and understanding protein-carbohydrate interactions (Garg & Jeanloz, 1974).

Electrochemical Research

Meng et al. (2011) explored the use of this compound in electrochemical research, particularly in the study of hydrogenolysis in ionic liquids. This indicates its role in advanced chemical processes and material science research (Meng et al., 2011).

Mechanism of Action

The mechanism of action for “N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester” is not specified in the search results. It’s mentioned that it’s a biochemical for proteomics research , but the exact role or function isn’t detailed.

Future Directions

The future directions for the use of “N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester” are not specified in the search results. It’s mentioned that it’s used for proteomics research , suggesting it may have applications in the study of proteins, but further specifics aren’t provided.

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNHRHSELWMUNF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724449
Record name (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331899-68-3
Record name (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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